molecular formula C24H24O13 B13431494 Alternariol-9-methylether-3-beta-D-(6'-malonyl)-glucoside

Alternariol-9-methylether-3-beta-D-(6'-malonyl)-glucoside

Cat. No.: B13431494
M. Wt: 520.4 g/mol
InChI Key: HBTBCGUKSXLHLB-KVSRQYQNSA-N
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Description

Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside is a complex organic compound that belongs to the class of secondary metabolites produced by certain fungi. These compounds often exhibit a range of biological activities and are of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside typically involves multi-step organic reactions. The starting materials are usually simpler organic molecules that undergo a series of chemical transformations, including glycosylation and malonylation, under specific reaction conditions such as controlled temperature, pH, and the presence of catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve fermentation processes using fungal cultures. The fungi are cultivated under optimized conditions to maximize the yield of the desired secondary metabolite. The compound is then extracted and purified using techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside has various scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

    Biology: Investigated for its role in fungal metabolism and its effects on other organisms.

    Medicine: Explored for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of bio-based products and materials.

Mechanism of Action

The mechanism of action of Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other secondary metabolites produced by fungi, such as:

  • Alternariol
  • Alternariol monomethyl ether
  • Deoxynivalenol

Uniqueness

Alternariol-9-methylether-3-beta-D-(6’-malonyl)-glucoside is unique due to its specific glycosylation and malonylation patterns, which can influence its biological activity and stability compared to other similar compounds.

Properties

Molecular Formula

C24H24O13

Molecular Weight

520.4 g/mol

IUPAC Name

3-oxo-3-[[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(7-hydroxy-9-methoxy-1-methyl-6-oxobenzo[c]chromen-3-yl)oxyoxan-2-yl]methoxy]propanoic acid

InChI

InChI=1S/C24H24O13/c1-9-3-11(6-14-18(9)12-4-10(33-2)5-13(25)19(12)23(32)36-14)35-24-22(31)21(30)20(29)15(37-24)8-34-17(28)7-16(26)27/h3-6,15,20-22,24-25,29-31H,7-8H2,1-2H3,(H,26,27)/t15?,20-,21-,22-,24+/m0/s1

InChI Key

HBTBCGUKSXLHLB-KVSRQYQNSA-N

Isomeric SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O[C@H]4[C@H]([C@H]([C@H](C(O4)COC(=O)CC(=O)O)O)O)O

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O

Origin of Product

United States

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